molecular formula C15H16FNO B5753022 N-[(4-ethoxyphenyl)methyl]-3-fluoroaniline

N-[(4-ethoxyphenyl)methyl]-3-fluoroaniline

Cat. No.: B5753022
M. Wt: 245.29 g/mol
InChI Key: VODMUHWFRSWSET-UHFFFAOYSA-N
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Description

N-[(4-ethoxyphenyl)methyl]-3-fluoroaniline is an organic compound with the molecular formula C15H16FNO. It is a derivative of aniline, where the aniline nitrogen is substituted with a 4-ethoxyphenylmethyl group and a fluorine atom is attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxyphenyl)methyl]-3-fluoroaniline typically involves the reaction of 3-fluoroaniline with 4-ethoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxyphenyl)methyl]-3-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(4-ethoxyphenyl)methyl]-3-fluoroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-ethoxyphenyl)methyl]-3-fluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methoxyphenyl)methyl]-3-fluoroaniline
  • N-[(4-chlorophenyl)methyl]-3-fluoroaniline
  • N-[(4-methylphenyl)methyl]-3-fluoroaniline

Uniqueness

N-[(4-ethoxyphenyl)methyl]-3-fluoroaniline is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring .

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-3-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO/c1-2-18-15-8-6-12(7-9-15)11-17-14-5-3-4-13(16)10-14/h3-10,17H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODMUHWFRSWSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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